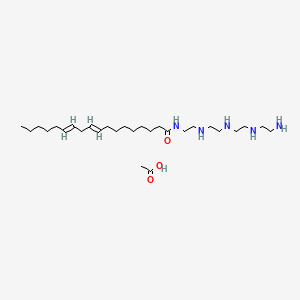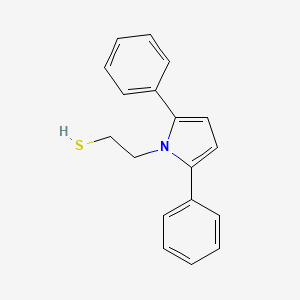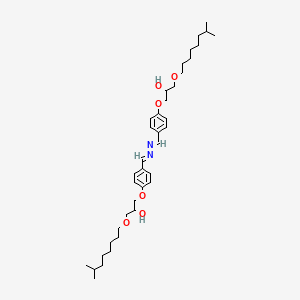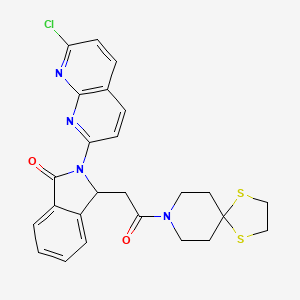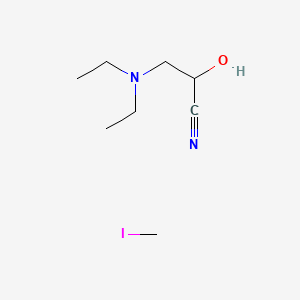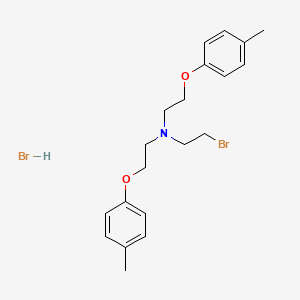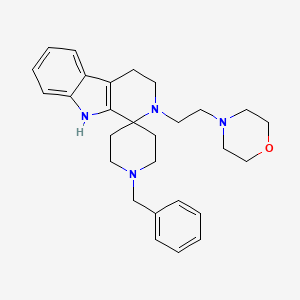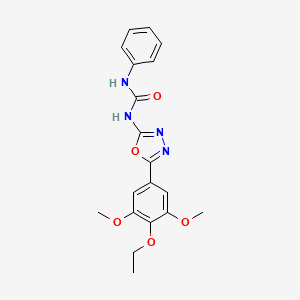![molecular formula C27H29N3O2S2 B15185396 oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)benzamide CAS No. 135718-60-4](/img/structure/B15185396.png)
oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)benzamide is a complex organic compound with a unique structure that combines oxolane and benzothiolo pyrimidine moieties
Preparation Methods
The synthesis of oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)benzamide involves multiple steps. The synthetic route typically starts with the preparation of the oxolane ring, followed by the introduction of the benzothiolo pyrimidine moiety. The final step involves the attachment of the benzamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the compound .
Chemical Reactions Analysis
Oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
Oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)benzamide can be compared with other similar compounds, such as:
Benzothiolo pyrimidines: These compounds share the benzothiolo pyrimidine moiety and exhibit similar biological activities.
Oxolane derivatives: Compounds with the oxolane ring structure may have similar chemical reactivity and applications.
Benzamide derivatives: These compounds share the benzamide group and may have similar pharmacological properties.
The uniqueness of oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)benzamide lies in its combined structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
135718-60-4 |
|---|---|
Molecular Formula |
C27H29N3O2S2 |
Molecular Weight |
491.7 g/mol |
IUPAC Name |
oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C23H21N3OS2.C4H8O/c27-21(16-11-5-2-6-12-16)25-26-20(15-9-3-1-4-10-15)19-17-13-7-8-14-18(17)29-22(19)24-23(26)28;1-2-4-5-3-1/h1-6,9-12,20H,7-8,13-14H2,(H,24,28)(H,25,27);1-4H2 |
InChI Key |
FLBZKTJPXYOZNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3C4=CC=CC=C4)NC(=O)C5=CC=CC=C5.C1CCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


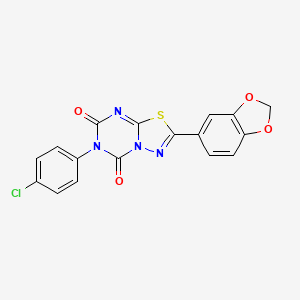
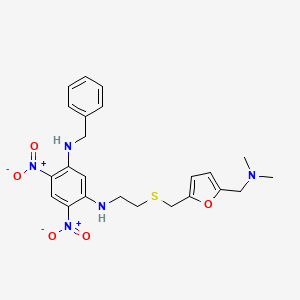
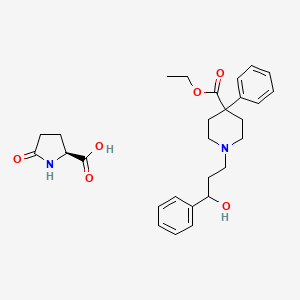

![4-[3-[4-chloro-3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol;oxalic acid](/img/structure/B15185354.png)

